Ethyl 5-methyl-2-oxohexanoate
Overview
Description
Ethyl 5-methyl-2-oxohexanoate, also known as Ethyl 4-acetylbutyrate, is a chemical compound with the molecular formula C8H14O3 . It has a molecular weight of 158.1950 .
Synthesis Analysis
The synthesis of this compound can be complex and involves multiple steps. The process often involves reducing prochiral ketones, which can be catalyzed by either isolated enzymes or whole cells that exhibit ketone-reducing activity . One strategy for in situ acetone removal in the biocatalytic reduction of ethyl 5-oxohexanoate to (S)-ethyl 5-hydroxyhexanoate involves stripping out acetone from the reactor system by gassing the aqueous solution with humidified compressed air .
Molecular Structure Analysis
The molecular structure of this compound can be viewed using computational tools . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
Biocatalytic ketone reduction is a powerful tool for the production of chiral alcohols . This process is often used in the production of this compound. The reaction is dependent on cofactors, and one major task in process development is to provide an effective method for regeneration of the consumed cofactors .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 158.197 g/mol . It has a density of 1.0±0.1 g/cm3 . The boiling point is 207.1±8.0 °C at 760 mmHg .
Scientific Research Applications
Synthesis of Biotin
Ethyl 5-methyl-2-oxohexanoate plays a role in the synthesis of biotin, a vital vitamin. The regioselective chlorination of its derivative, 6-(5-methyl-2-oxo-4-imidazolin-4-yl)-6-oxohexanoic acid ethyl ester, has been successfully performed using sulfuryl chloride in methylene chloride. This process has led to the development of key compounds in biotin synthesis, such as tetradehydrobiotin esters (Zav’yalov et al., 2006).
Statin Precursor Synthesis
This compound is also a crucial intermediate in the synthesis of statins, which are important pharmaceutical compounds for cholesterol management. The compound's synthesis from (S)-malic acid and its subsequent highly stereoselective hydrogenation using various catalysts has been studied, enhancing the production of statins (Tararov et al., 2006).
Intermediates in Leukotriene Synthesis
Additionally, derivatives of this compound, like methyl 5S-(benzoyloxy)-6-oxohexanoate, serve as intermediates in synthetic routes for leukotrienes, which are products of arachidonic acid metabolism and significant in inflammatory responses (Hayes & Wallace, 1990).
Mechanism of Action
Target of Action
Ethyl 5-methyl-2-oxohexanoate is a ketone compound . The primary targets of this compound are enzymes that can catalyze the reduction of ketones, such as alcohol dehydrogenases (ADHs) . These enzymes play a crucial role in metabolic processes, particularly in the breakdown of alcohols that can be toxic to the body.
Mode of Action
The compound interacts with its targets through a process known as biocatalytic ketone reduction . In this process, the ketone group in the compound is reduced to an alcohol group. This reaction is catalyzed by enzymes like ADHs, which use a cofactor, usually NADH or NADPH, to facilitate the reduction .
Biochemical Pathways
The reduction of the ketone group in this compound leads to the formation of a chiral alcohol . This process affects the metabolic pathways involving the breakdown and synthesis of alcohols and ketones. The downstream effects include the generation of energy and the production of other metabolites necessary for various biological functions.
Result of Action
The reduction of this compound results in the formation of a chiral alcohol . Chiral alcohols are important building blocks in the chemical and pharmaceutical industry, used in the production of various products including chemical catalysts, liquid crystals, flavors, agrochemicals, and drugs .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature can affect the activity of the enzymes involved in its reduction . Additionally, the presence of other substances, such as inhibitors or activators of the enzymes, can also impact the compound’s action.
Safety and Hazards
Ethyl 5-methyl-2-oxohexanoate is classified as a warning signal word . It is recommended to prevent the generation of vapor or mist, keep away from flames and hot surfaces, and take measures to prevent the build-up of electrostatic charge . It is also advised to use explosion-proof equipment and wash hands and face thoroughly after handling .
Biochemical Analysis
Biochemical Properties
Ethyl 5-methyl-2-oxohexanoate is involved in biocatalytic ketone reduction processes . This compound can be reduced by isolated enzymes or whole cells that exhibit ketone-reducing activity . The reduction of prochiral ketones, such as this compound, is a key step in the production of chiral alcohols . These reactions are dependent on cofactors, and one of the challenges in process development is to provide an effective method for regeneration of the consumed cofactors .
Cellular Effects
It is known that the compound can influence cellular function through its involvement in enzymatic reactions . The reduction of this compound can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its reduction by enzymes or whole cells that exhibit ketone-reducing activity . This reaction is dependent on cofactors, and the compound can bind to these cofactors during the reaction . The reduction of this compound can lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time due to its involvement in enzymatic reactions . These reactions can impact the compound’s stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
This compound is involved in the metabolic pathway of ketone reduction . This pathway involves various enzymes and cofactors, and the compound can interact with these molecules during the reaction . The reduction of this compound can also affect metabolic flux or metabolite levels .
Properties
IUPAC Name |
ethyl 5-methyl-2-oxohexanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-4-12-9(11)8(10)6-5-7(2)3/h7H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYINUTZTGDUOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CCC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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